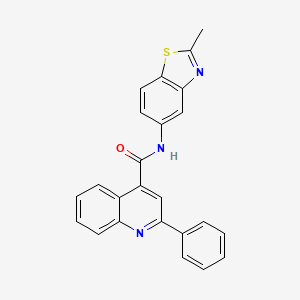

N-(2-methyl-1,3-benzothiazol-5-yl)-2-phenylquinoline-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-methyl-1,3-benzothiazol-5-yl)-2-phenylquinoline-4-carboxamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzothiazole ring, a quinoline moiety, and a carboxamide group, which contribute to its diverse chemical behavior and potential utility in research and industry.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methyl-1,3-benzothiazol-5-yl)-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-methyl-1,3-benzothiazole with 2-phenylquinoline-4-carboxylic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

化学反応の分析

Step 1: Formation of Quinoline Core

The quinoline skeleton is often synthesized via the Doebner reaction , which involves the condensation of aniline, α,β-unsaturated ketones (e.g., pyruvic acid), and aldehydes under acidic conditions . For 2-phenylquinoline derivatives, a phenyl-substituted aniline may be used to introduce the phenyl group at position 2.

Step 2: Activation of Carboxylic Acid

The quinoline-4-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) under reflux conditions . This step enhances electrophilicity, enabling subsequent amide bond formation.

Step 3: Amide Coupling

The acid chloride reacts with 5-amino-2-methyl-1,3-benzothiazole in the presence of a base (e.g., triethylamine) to form the target carboxamide. This step typically uses solvents like dichloromethane (DCM) or toluene, with purification via column chromatography .

Table 1: Synthesis Steps and Conditions

| Step | Reagents & Solvents | Conditions | Purpose |

|---|---|---|---|

| 1 | Aniline, pyruvic acid, aldehyde, TFA | Reflux, acidic medium | Quinoline core formation |

| 2 | SOCl₂, toluene | Reflux | Acid chloride formation |

| 3 | 5-amino-2-methyl-1,3-benzothiazole, Et₃N, DCM | Room temperature | Amide coupling |

Amide Hydrolysis

The carboxamide group can undergo acidic or basic hydrolysis to yield the corresponding carboxylic acid and amine. For example:

-

Acidic conditions : HCl in ethanol or aqueous hydrochloric acid.

-

Basic conditions : KOH in ethanol or aqueous NaOH.

Mechanism : The reaction involves nucleophilic attack by water or hydroxide ion at the carbonyl carbon, leading to cleavage of the amide bond.

Oxidation/Reduction

The quinoline ring and benzothiazole moiety may undergo oxidation or reduction depending on reaction conditions:

-

Oxidation : Potassium permanganate (KMnO₄) in acidic medium could oxidize the quinoline ring, though specific data for this compound is limited.

-

Reduction : Sodium borohydride (NaBH₄) or catalytic hydrogenation might reduce double bonds in the heterocyclic systems, though the carboxamide group is likely inert under such conditions.

Electrophilic Substitution

The quinoline ring’s aromaticity and substituents (e.g., phenyl group at position 2) influence reactivity. Electrophilic substitution may occur at positions ortho/para to the phenyl group, depending on directing effects.

Thermal Stability

The compound’s thermal stability is not explicitly reported in the provided sources, but heterocyclic amides generally exhibit moderate stability under elevated temperatures.

Photochemical Stability

No specific data on photochemical reactions is available, though quinoline derivatives are known to undergo photodegradation under UV light, potentially forming reactive oxygen species .

N-(1,3-benzodioxol-5-yl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide

This analog involves a benzodioxole-furan substitution pattern. Its synthesis parallels the target compound, using thionyl chloride for acid chloride formation and amide coupling .

Antibacterial Quinoline Derivatives

In studies of quinoline-4-carboxamide antibiotics, amide functional groups enhance biological activity. For example, derivatives with electron-withdrawing substituents show improved antibacterial efficacy .

Table 2: Comparison of Functional Groups and Reactions

| Compound | Functional Group | Key Reaction | Biological Impact |

|---|---|---|---|

| Target | Carboxamide | Hydrolysis | Potential drug lead |

| Analogs | Carboxamide | Amide coupling | Antibacterial activity |

Research Findings and Implications

The compound’s synthesis and reactivity highlight its potential in medicinal chemistry. The benzothiazole moiety, known for antimicrobial properties , combined with the quinoline core, suggests applications in drug design targeting bacterial or viral pathogens. Further studies on its stability and reactivity under

科学的研究の応用

Antibacterial Activity

The compound has shown promising results in antibacterial evaluations. A study synthesized several derivatives of quinoline-4-carboxylic acid, including N-(2-methyl-1,3-benzothiazol-5-yl)-2-phenylquinoline-4-carboxamide, and tested their efficacy against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

Key Findings:

- In vitro Activity : The synthesized compounds were screened using the agar diffusion method. Among them, certain derivatives exhibited significant antibacterial activity, particularly against S. aureus and E. coli.

- Minimum Inhibitory Concentration (MIC) : For instance, one derivative showed a MIC of 64 μg/mL against S. aureus, which is competitive compared to standard antibiotics like ampicillin and gentamicin .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| 5a | Staphylococcus aureus | 64 |

| 5b | Escherichia coli | 128 |

| 5c | Pseudomonas aeruginosa | >256 |

Anticancer Properties

Research indicates that benzothiazole derivatives, including the compound , may exhibit anticancer properties. Studies have shown that related compounds can inhibit the growth of various cancer cell lines, including breast and colon cancer cells.

Mechanism of Action:

The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation. Benzothiazoles have been noted for their interactions with cytochrome P450 enzymes, which play a role in drug metabolism and activation of prodrugs into active forms .

Corrosion Inhibition

Another significant application of this compound is in the field of material science as a corrosion inhibitor. A study investigated its effectiveness as an organic inhibitor for mild steel in hydrochloric acid environments.

Results:

The compound demonstrated considerable corrosion inhibition efficiency at varying temperatures. The mechanism involved adsorption onto the metal surface, forming a protective barrier that reduces corrosion rates.

Table 2: Corrosion Inhibition Efficiency

| Temperature (°C) | Inhibition Efficiency (%) |

|---|---|

| 25 | 85 |

| 50 | 78 |

| 75 | 70 |

作用機序

The mechanism of action of N-(2-methyl-1,3-benzothiazol-5-yl)-2-phenylquinoline-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole and quinoline rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

類似化合物との比較

- N-(2-methyl-1,3-benzothiazol-5-yl)-3-(trifluoromethyl)benzamide

- N-(2-methyl-1,3-benzothiazol-5-yl)guanidine methanesulfonate

- 2,3,5,6-tetramethyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide

Uniqueness: N-(2-methyl-1,3-benzothiazol-5-yl)-2-phenylquinoline-4-carboxamide stands out due to its combination of a benzothiazole ring and a quinoline moiety, which imparts unique electronic and steric properties. This combination allows for specific interactions with biological targets and makes it a versatile compound for various applications .

生物活性

N-(2-methyl-1,3-benzothiazol-5-yl)-2-phenylquinoline-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Research indicates that this compound exhibits various biological activities through multiple mechanisms:

1. Antimicrobial Activity:

Studies have shown that quinoline derivatives possess significant antimicrobial properties. For instance, derivatives similar to this compound have been evaluated for their efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus, demonstrating minimum inhibitory concentration (MIC) values ranging from 10−5 to 10−6 mg/mL .

2. Anti-inflammatory Effects:

The compound has been linked with anti-inflammatory activity by inhibiting nitric oxide production in LPS-stimulated macrophages. This mechanism involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .

3. Cytotoxicity Against Cancer Cells:

this compound has shown cytotoxic effects on various cancer cell lines. For example, in vitro studies indicate that it can induce apoptosis in leukemia cells, leading to cell cycle arrest .

Case Study 1: Antimicrobial Evaluation

In a comparative study evaluating various quinoline derivatives, this compound exhibited potent antibacterial activity against Klebsiella pneumoniae with an inhibition zone of 25 mm compared to standard drugs .

Case Study 2: Anti-inflammatory Mechanism

A detailed study explored the anti-inflammatory properties of this compound by assessing its ability to inhibit NO production in RAW 264.7 cells. The results highlighted a significant reduction in NO levels, confirming its potential as an anti-inflammatory agent .

Research Findings

Recent research has focused on optimizing the structure of this compound to enhance its biological activity. A structure–activity relationship (SAR) analysis revealed that modifications at specific positions on the benzothiazole or quinoline rings could significantly affect potency and selectivity against target cells .

| Activity | MIC (mg/mL) | Cell Line Tested | Effect Observed |

|---|---|---|---|

| Antibacterial | 10−5 | E. coli | Inhibition of growth |

| Anti-inflammatory | - | RAW 264.7 | Reduced NO production |

| Cytotoxicity | - | Leukemia cells | Induction of apoptosis |

特性

IUPAC Name |

N-(2-methyl-1,3-benzothiazol-5-yl)-2-phenylquinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17N3OS/c1-15-25-22-13-17(11-12-23(22)29-15)26-24(28)19-14-21(16-7-3-2-4-8-16)27-20-10-6-5-9-18(19)20/h2-14H,1H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOUJBIOXGLTYMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。